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molecular formula C19H30BNO2 B8321964 4-[2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

4-[2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

Cat. No. B8321964
M. Wt: 315.3 g/mol
InChI Key: IZBGCEGZSTXEHV-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

To a solution of 1-benzyl-4-[2-ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1,2,3,6-tetrahydro-pyridine (D118) (8 g, 19.83 mmol) in EtOAc (300 mL) was added dry Pd/C (8 g, 10%). The reaction mixture was hydrogenated under 55 psi at 50° C. for 12 hr, and then filtered. The filtrate was concentrated in vacuo. The residue was purified by Mass Directed AutoPrep to give 4-[2-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine (D119) (2.5 g). MS (ES): C19H30BNO2 requires 315.2. found 316.2 (M+H+).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([B:20]3[O:24][C:23]([CH3:26])([CH3:25])[C:22]([CH3:28])([CH3:27])[O:21]3)[C:15]=2[CH2:29][CH3:30])[CH2:10][CH2:9]1)C1C=CC=CC=1>CCOC(C)=O.[Pd]>[CH2:29]([C:15]1[C:16]([B:20]2[O:21][C:22]([CH3:27])([CH3:28])[C:23]([CH3:26])([CH3:25])[O:24]2)=[CH:17][CH:18]=[CH:19][C:14]=1[CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[CH3:30]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C1=C(C(=CC=C1)B1OC(C(O1)(C)C)(C)C)CC
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by Mass Directed AutoPrep

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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